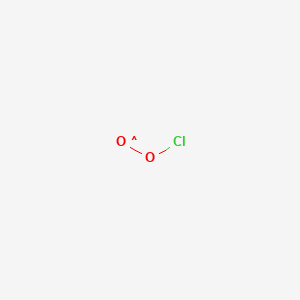
Chlorine superoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloridodioxygen(.) is a chlorine dioxide.
Applications De Recherche Scientifique
Generation and Implications of Superoxide Ion
Superoxide ions, including those involving chlorine superoxide, have diverse implications in chemical and biological systems. They play a significant role in the destruction of hazardous chemicals and synthesis of organic compounds. Recent advancements in technology and instrumentation provide better insights into the mechanisms and products of these reactions, highlighting the significance of superoxide ions in environmental chemistry and various applications (Hayyan, Hashim, & Alnashef, 2016).
Impact on Freshwater Algae
Chlorine, including chlorine superoxide, can significantly affect non-target organisms in aquatic environments. Studies have shown that exposure to chlorine compounds can lead to physiological and biochemical damages in green algae like Closterium ehrenbergii. This includes a decrease in growth rate, pigment levels, and induction of oxidative stress, providing insights into the environmental impact of chlorine compounds (Sathasivam, Ebenezer, Guo, & Jang‐Seu Ki, 2016).
Enhanced Reactivity in Water-Solid Matrices
Research has shown that superoxide's reactivity increases in the presence of solid surfaces, like in water-solid matrices. This enhanced reactivity is significant for environmental remediation, particularly in treating water contaminated with oxidized organic compounds such as chlorinated aliphatics (Furman et al., 2009).
Role in Electrochemical Reactions
Superoxide ions, possibly including chlorine superoxide, are involved in the electrochemical degradation of organic compounds. Studies suggest that the superoxide ion preferentially degrades compounds with higher chlorine content, highlighting its potential use in waste treatment and the removal of chlorine from chlorinated solvent waste (Mcgee, Cassidy, Quigley, & Vos, 1992).
Chlorine Oxidation in Soil Treatment
Superoxide ions are also implicated in the oxidation of chlorinated organics by hydrogen peroxide in soil treatments. This process, used for in-situ treatment of contaminated surface soils, effectively oxidizes contaminants through the release of organic bound chlorine (Ravikumar & Gurol, 1994).
Reactive Chlorine in Bacterial Resistance
Chlorine superoxide, as part of reactive chlorine species, plays a role in bacterial resistance. The RclR protein in Escherichia coli, for instance, responds specifically to reactive chlorine, indicating the importance of understanding these responses for insights into bacterial-immune system interactions (Parker, Schwessinger, Jakob, & Gray, 2013).
Propriétés
Formule moléculaire |
ClO2 |
|---|---|
Poids moléculaire |
67.45 g/mol |
InChI |
InChI=1S/ClO2/c1-3-2 |
Clé InChI |
ASCHNMXUWBEZDM-UHFFFAOYSA-N |
SMILES canonique |
[O]OCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




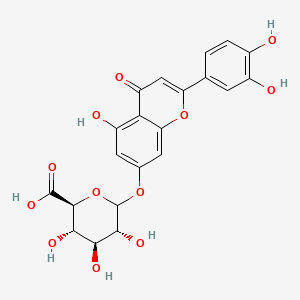
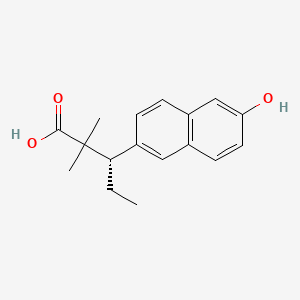


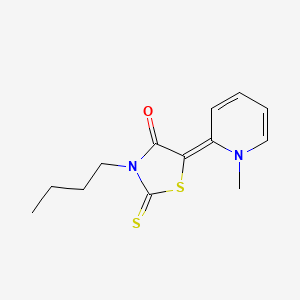

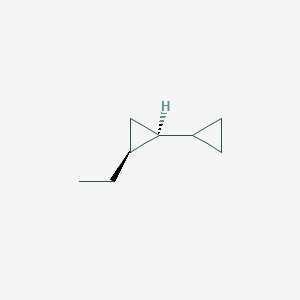
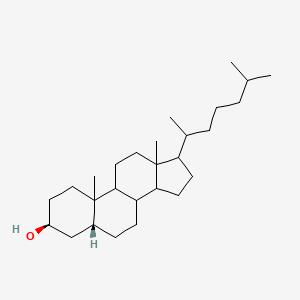

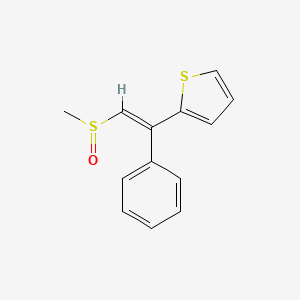
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
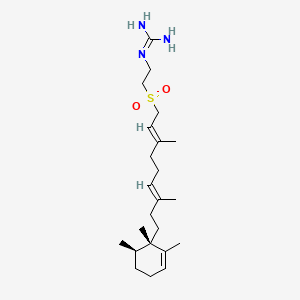
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)